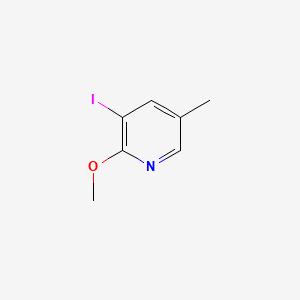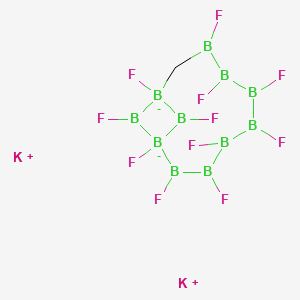![molecular formula C26H28FN B598334 trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile CAS No. 178628-30-3](/img/structure/B598334.png)
trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile, also known as FPEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of azobenzene-based photochromic compounds, which can undergo reversible photoisomerization upon exposure to light. FPEB has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), making it a valuable tool for studying the function of this receptor in various physiological and pathological conditions.
作用机制
Trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile binds to the allosteric site of mGluR5, causing a conformational change in the receptor that enhances its activity. This results in increased signaling through the mGluR5 pathway, leading to downstream effects such as increased synaptic plasticity and enhanced learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory. It has also been shown to have potential therapeutic effects in neurological disorders such as autism spectrum disorder and fragile X syndrome.
实验室实验的优点和局限性
One of the main advantages of using trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile in lab experiments is its high affinity for mGluR5, making it a valuable tool for studying the function of this receptor. However, one limitation is that this compound can undergo reversible photoisomerization upon exposure to light, which can complicate experiments that require long-term exposure to the compound.
未来方向
There are several future directions for the use of trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile in scientific research. One potential application is the development of new therapeutics for neurological disorders that target mGluR5. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of this compound on synaptic plasticity, learning, and memory. Finally, new photochromic compounds with improved properties, such as increased stability and higher affinity for mGluR5, could be developed based on the structure of this compound.
合成方法
The synthesis of trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for this compound synthesis are commercially available and include 4-(4-pentylcyclohexyl)benzene-1,3-diol, 4-ethynylbenzonitrile, and 2,3,5,6-tetrafluoro-4-iodoanisole. The intermediate compounds are prepared through several chemical reactions, including the Sonogashira coupling, Suzuki coupling, and reduction reactions. The final coupling reaction involves the use of a palladium catalyst to couple the intermediate compounds, resulting in the formation of this compound.
科学研究应用
Trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile has been extensively used in scientific research to study the function of mGluR5 in various physiological and pathological conditions. This receptor is involved in several processes, including synaptic plasticity, learning, and memory. Dysregulation of mGluR5 has been implicated in several neurological disorders, including autism spectrum disorder, fragile X syndrome, and addiction. This compound has been shown to modulate the activity of mGluR5, making it a valuable tool for studying the role of this receptor in these disorders.
属性
IUPAC Name |
2-fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN/c1-2-3-4-5-20-8-13-23(14-9-20)24-15-10-21(11-16-24)6-7-22-12-17-25(19-28)26(27)18-22/h10-12,15-18,20,23H,2-5,8-9,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXDLWUVPTUOTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














